6-benzyloxy-7-methoxy-1-methyl-1,2,3,4-Tetrahydroisoquinoline
Overview
Description
“6-benzyloxy-7-methoxy-1-methyl-1,2,3,4-Tetrahydroisoquinoline” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ). THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of similar compounds involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . Protodeboronation of pinacol boronic esters utilizing a radical approach has also been reported .Scientific Research Applications
Synthesis and Chemical Reactions
- Tetrahydroisoquinolines, including compounds like 6-benzyloxy-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, have been studied for their synthesis and potential in forming complex chemical structures. For example, Kametani et al. (1968) demonstrated a one-step synthesis of an androcymbine-type compound from similar tetrahydroisoquinolines (Kametani, Fukumoto, Satoh, & Yagi, 1968). Similarly, Govindachari et al. (1977) explored the debenzylation and photolysis of 1-benzyl- and 1-(β-phenethyl)-1,2,3,4-tetrahydroisoquinolines (Govindachari, Nagarajan, Rajeswari, Suguna, & Pai, 1977).
Antiproliferative and Antitubulin Activities
- Research has also focused on the antiproliferative and antitubulin activities of tetrahydroisoquinoline derivatives. Dohle et al. (2014) studied novel substituted tetrahydroisoquinolines for their effects on cancer cell lines, indicating their potential as anticancer agents (Dohle, Leese, Jourdan, Major, Bai, Hamel, Ferrandis, Kasprzyk, Fiore, Newman, Purohit, & Potter, 2014).
Novel Syntheses and Reactions
- Sobarzo-Sánchez et al. (2010) presented new approaches to synthesize tetrahydroisoquinoline derivatives, highlighting the versatility and potential of these compounds in diverse chemical reactions (Sobarzo-Sánchez, Uriarte, Santana, Tapia, & Pérez Lourido, 2010).
Pharmacological Evaluations
- In the pharmacological sphere, tetrahydroisoquinolines have been evaluated for their potential as bradycardic agents, as demonstrated by Kakefuda et al. (2003), who synthesized novel derivatives and tested their activities in vitro and in vivo (Kakefuda, Watanabe, Taguchi, Masuda, Tanaka, & Yanagisawa, 2003).
Synthesis of Specific Compounds
- The synthesis of specific compounds, such as (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acids, has also been a focus area, with their potential as PPARγ agonists being evaluated for diabetes treatment, as researched by Azukizawa et al. (2008) (Azukizawa, Kasai, Takahashi, Miike, Kunishiro, Kanda, Mukai, & Shirahase, 2008).
Properties
IUPAC Name |
7-methoxy-1-methyl-6-phenylmethoxy-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13-16-11-17(20-2)18(10-15(16)8-9-19-13)21-12-14-6-4-3-5-7-14/h3-7,10-11,13,19H,8-9,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTYEKZPTDVMCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)OCC3=CC=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347528 | |
Record name | 6-(Benzyloxy)-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51745-26-7 | |
Record name | 6-(Benzyloxy)-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.